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molecular formula C10H19NO2 B8301204 N-tert-Butyl-3,3-dimethyl-2-oxobutanamide CAS No. 69635-32-1

N-tert-Butyl-3,3-dimethyl-2-oxobutanamide

Cat. No. B8301204
M. Wt: 185.26 g/mol
InChI Key: JUXCNSQRTAVSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04345100

Procedure details

27.8 (0.25 mole) of pivaloyl cyanide, dissolved in 22 g (0.25 mole) of t-butyl methyl ether were added to a reaction mixture, which had been initially introduced into the reaction vessel, consisting of 37.5 g of concentrated sulphuric acid and 52.5 g of glacial acetic acid at 20° to 30° C. in the course of 30 minutes. After subsequently stirring the reaction mixture at room temperature for 2 hours, it was poured onto 125 g of ice and stirred thoroughly. The product which precipitated was filtered off, washed with water and dried. 40.8 g (87.5% of theory) of analytically pure trimethylpyruvic acid N-tert.-butylamide with a melting point of 65° C. and a content of >99% (determined by gas chromatography) were obtained.
[Compound]
Name
27.8
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step Two
Quantity
52.5 g
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
125 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:7]#[N:8])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].CO[C:11]([CH3:14])([CH3:13])[CH3:12].S(=O)(=O)(O)[OH:16]>C(O)(=O)C>[C:11]([NH:8][C:7](=[O:16])[C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])=[O:6])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
27.8
Quantity
0.25 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)(C)C)(=O)C#N
Name
Quantity
22 g
Type
reactant
Smiles
COC(C)(C)C
Step Two
Name
Quantity
37.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
52.5 g
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice
Quantity
125 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After subsequently stirring the reaction mixture at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added to a reaction mixture, which
ADDITION
Type
ADDITION
Details
had been initially introduced into the reaction vessel
STIRRING
Type
STIRRING
Details
stirred thoroughly
CUSTOM
Type
CUSTOM
Details
The product which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)NC(C(=O)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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